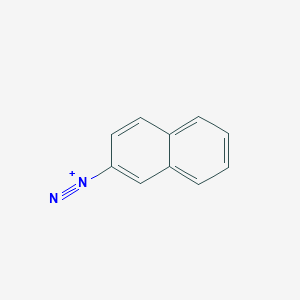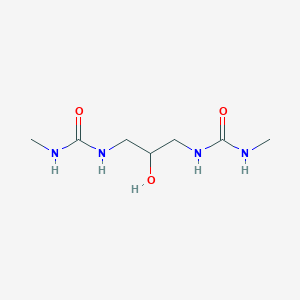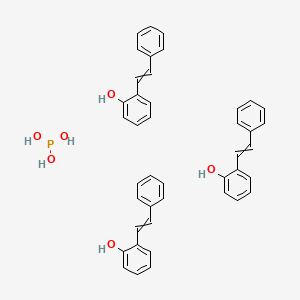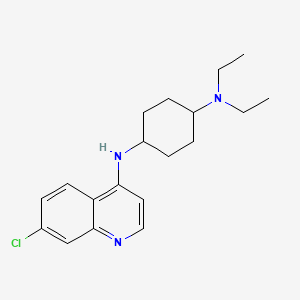
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities and is often used in medicinal chemistry for the development of various therapeutic agents. The presence of the chloro and diethylamino groups in its structure enhances its pharmacological properties, making it a valuable compound in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)quinoline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Nucleophilic Substitution: The compound undergoes nucleophilic aromatic substitution reactions, particularly at the chloro-substituted positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The compound can form Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Schiff Bases: Formed from condensation reactions with aldehydes or ketones.
Oxidized Products: Resulting from oxidation reactions, often leading to the formation of quinoline N-oxides.
科学研究应用
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of antimalarial, antibacterial, and anticancer agents.
Biological Studies: Investigated for its potential to inhibit various enzymes and receptors, making it a candidate for drug discovery.
Industrial Applications: Employed in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to DNA and RNA, inhibiting their synthesis and function. Additionally, it may interact with enzymes involved in metabolic pathways, leading to the inhibition of their activity. The presence of the diethylamino group enhances its ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
Chloroquine: Another 7-chloroquinoline derivative known for its antimalarial activity.
Amodiaquine: Similar in structure and used as an antimalarial agent.
Ferroquine: A ferrocenyl derivative of chloroquine with enhanced antimalarial properties.
Uniqueness
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the cyclohexyl and diethylamino groups differentiates it from other quinoline derivatives, potentially offering improved efficacy and reduced side effects in therapeutic applications.
属性
CAS 编号 |
32571-44-1 |
|---|---|
分子式 |
C19H26ClN3 |
分子量 |
331.9 g/mol |
IUPAC 名称 |
1-N-(7-chloroquinolin-4-yl)-4-N,4-N-diethylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C19H26ClN3/c1-3-23(4-2)16-8-6-15(7-9-16)22-18-11-12-21-19-13-14(20)5-10-17(18)19/h5,10-13,15-16H,3-4,6-9H2,1-2H3,(H,21,22) |
InChI 键 |
JLAYDKVSQLVTNK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


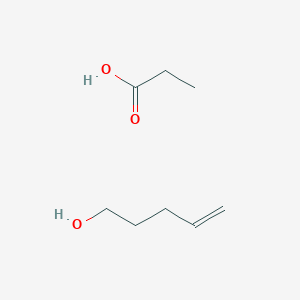
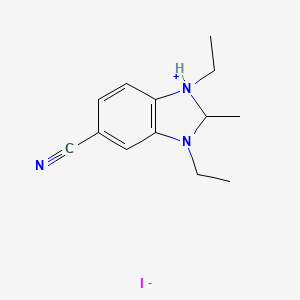
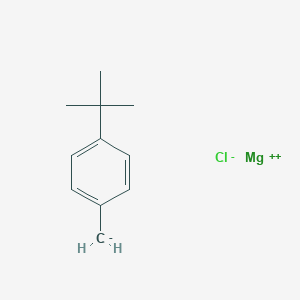
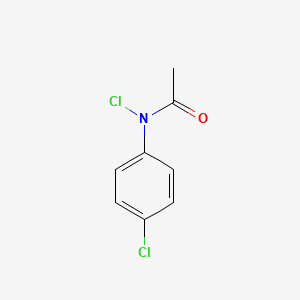
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
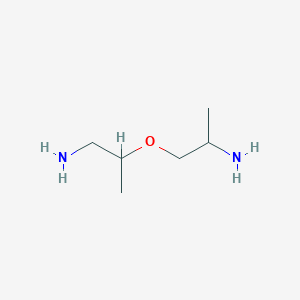
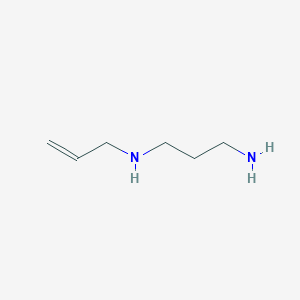

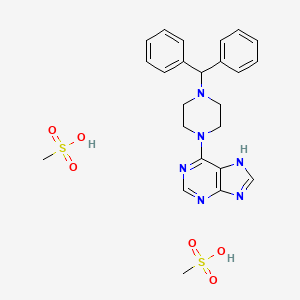
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)

